

# Electronic Structure & Reactivity Profile: 2-Fluoro-1H-pyrrole

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## Compound of Interest

Compound Name: 2-fluoro-1H-pyrrole

CAS No.: 2105-73-9

Cat. No.: B12949304

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## Executive Summary

**2-Fluoro-1H-pyrrole** (C<sub>4</sub>H<sub>4</sub>FN) is a fundamental fluorinated heterocycle where the electron-rich pyrrole ring is perturbed by the high electronegativity and lone-pair donation of a fluorine atom at the

-position (C2). Unlike its stable perfluorinated counterparts, the mono-fluorinated species is chemically labile, prone to oxidative polymerization and acid-catalyzed decomposition.

In drug discovery, this moiety is prized as a metabolic blocker. The C2 position of pyrrole is the primary site for oxidative metabolism (cytochrome P450 oxidation); substituting hydrogen with fluorine blocks this pathway while modulating the acidity (pK<sub>a</sub>) of the pyrrolic N-H, thereby altering bioavailability and target binding affinity.

## Fundamental Electronic Architecture

### The Fluorine Perturbation

The electronic behavior of 2-fluoropyrrole is defined by the competition between two opposing electronic effects exerted by the fluorine atom:

- Inductive Withdrawal (-I): Fluorine ( ) strongly withdraws electron density through the -framework. This renders the C2 carbon significantly more electropositive than in the parent pyrrole, creating a localized "hard" electrostatic patch.
- Mesomeric Donation (+M): The fluorine lone pair overlaps with the ring's -system. However, this overlap is less effective than the nitrogen lone pair's contribution due to the high effective nuclear charge of fluorine.

Net Result: The -I effect dominates the ground state charge distribution, but the +M effect is critical for stabilizing cationic transition states during electrophilic substitution.

## Orbital Dynamics (HOMO-LUMO)

- HOMO (Highest Occupied Molecular Orbital): The HOMO of pyrrole is -antibonding with respect to the C2-C3 bond. Fluorine substitution at C2 lowers the HOMO energy slightly due to inductive stabilization, making the molecule less susceptible to oxidation than alkyl-pyrroles, but still highly reactive compared to benzene.
- LUMO (Lowest Unoccupied Molecular Orbital): The LUMO energy is lowered, increasing the molecule's electrophilicity index ( ).

## Acid-Base Properties (pKa Modulation)

The inductive withdrawal of the fluorine atom stabilizes the conjugate base (the pyrrolide anion).

- Pyrrole pKa (N-H): ~17.5

- 2-Fluoropyrrole pKa (N-H): Estimated < 16.0[1]
- Implication: The N-H proton is more acidic, enhancing the hydrogen-bond donor capability of the nitrogen, which is crucial for binding in enzyme active sites (e.g., H<sup>+</sup>,K<sup>+</sup>-ATPase inhibitors).

## Stability and Reactivity Profile

The primary challenge in working with 2-fluoropyrrole is its kinetic instability.

### The "Alpha-Fluoroamine" Instability

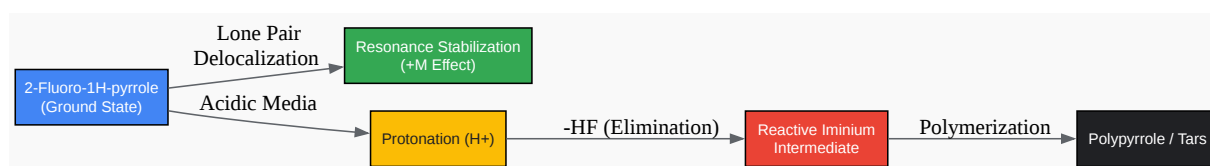
Although aromatic, 2-fluoropyrrole contains an N-C-F linkage structurally analogous to an  $\alpha$ -fluoroamine. Upon protonation (or Lewis acid coordination) at the nitrogen, the C-F bond weakens, facilitating the loss of fluoride and formation of an iminium ion, which rapidly polymerizes or hydrolyzes.

### Rearrangement Vectors

Computational studies indicate that 2-fluoropyrrole is not the global thermodynamic minimum for fluorinated pyrroles. It can undergo a [1,5]-sigmatropic shift (fluorine migration) or acid-catalyzed isomerization to form 3-fluoropyrrole, which avoids the destabilizing repulsion between the nitrogen lone pair and the fluorine lone pairs.

## Visualization of Reactivity Pathways

The following diagram illustrates the competing pathways of resonance stabilization versus degradation.



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Caption: Electronic fate of 2-fluoropyrrole. While resonance stabilizes the ring, protonation triggers fluoride loss and rapid polymerization.

## Experimental Characterization & Synthesis Protocol

Due to instability, 2-fluoropyrrole is rarely stored. It is typically synthesized in situ or used immediately.<sup>[1]</sup>

### Synthesis Strategy (Electrophilic Fluorination)

Direct fluorination using elemental fluorine (

) is too aggressive, leading to tars. The industry standard utilizes mild electrophilic fluorinating agents.

Validated Protocol (ZrCl<sub>4</sub> Catalysis):

- Reagents: Pyrrole (1.0 eq), N-Fluorobenzenesulfonimide (NFSi) (1.1 eq), ZrCl<sub>4</sub> (0.1 eq).
- Solvent: Dichloromethane (DCM), anhydrous.
- Conditions: 0°C to Room Temperature, inert atmosphere ( ).
- Mechanism: The Lewis acid (ZrCl<sub>4</sub>) activates NFSi, increasing its electrophilicity. The pyrrole attacks the "F+" source at the C2 position.
- Yield: ~53–55% (isolated).

### Spectroscopic Signatures

Researchers must rely on NMR to validate the presence of the monomer before it degrades.

Nucleus	Chemical Shift ( )	Multiplicity & Coupling	Structural Insight
<sup>19</sup> F NMR	-130 to -150 ppm	Doublet or Multiplet	Diagnostic shift for -F on electron-rich heterocycle.
<sup>1</sup> H NMR	C3-H: ~6.0 ppm	dd ( Hz)	Upfield shift relative to pyrrole due to F shielding/anisotropy.
<sup>1</sup> H NMR	N-H: ~8.5 ppm	Broad singlet	More downfield than pyrrole (~8.[1]2) due to increased acidity.

(Note: Values are solvent-dependent, typically measured in CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).

## Medicinal Chemistry Applications

### Metabolic Blocking

In drug design, the C2 position of pyrrole is a "soft spot" for metabolic degradation.

- Mechanism: Cytochrome P450 enzymes typically epoxidize the C2-C3 bond or hydroxylate C2.
- Fluorine Effect: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Furthermore, the altered electronics prevent the formation of the arene oxide intermediate, extending the drug's half-life ( ).

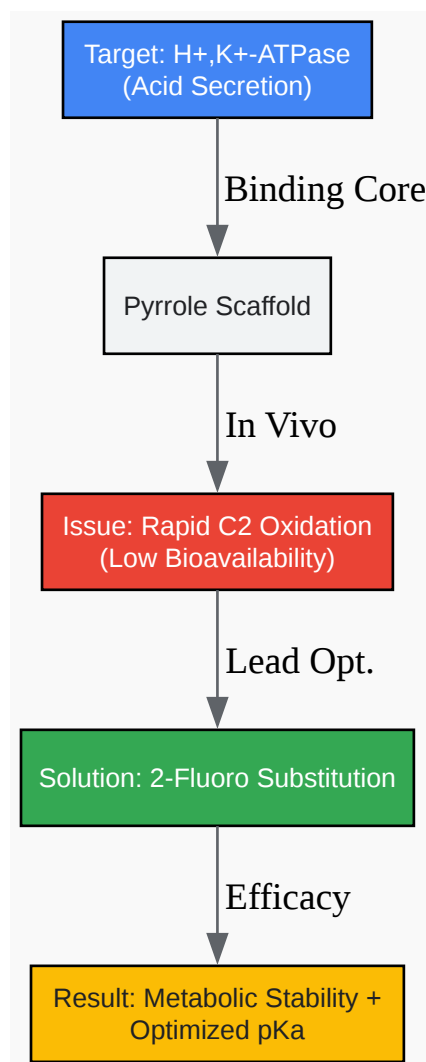
### Bioisosterism in P-CABs

2-fluoropyrrole derivatives have been successfully employed in Potassium-Competitive Acid Blockers (P-CABs).

- Case Study: Vonoprazan analogs.

- Function: The fluorinated pyrrole ring serves as a core scaffold that binds competitively to the K<sup>+</sup> site of the H<sup>+</sup>,K<sup>+</sup>-ATPase. The fluorine atom modulates the basicity of the adjacent nitrogen, optimizing the pK<sub>a</sub> for protonation within the acidic canaliculus of the parietal cell.

## Pharmacophore Mapping Workflow



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Caption: Logic flow for incorporating 2-fluoropyrrole into drug scaffolds to solve metabolic instability.

## References

- Direct Fluorination of Pyrroles

- Title: Lewis Acid-Catalyzed Electrophilic Fluorination of Pyrroles with N-Fluorobenzenesulfonimide.
- Source: J. Org. Chem. / Yamamoto, et al.
- Context: Describes the ZrCl<sub>4</sub> mediated synthesis and isolation
- Electronic Structure & Rearrangement
  - Title: Skeletal rearrangements of 2-fluorothiophene and 2-fluoropyrrole.
  - Source: ResearchGate / Russian Journal of Organic Chemistry
  - Context: Computational analysis of the 2-fluoro to 3-fluoro migration
- Medicinal Chemistry (P-CABs)
  - Title: Identification of a novel fluoropyrrole derivative as a potassium-competitive acid blocker.
  - Source: Bioorganic & Medicinal Chemistry
  - Context: Use of 2-fluoropyrrole scaffold to lower lipophilicity and modulate pK<sub>a</sub> for gastric acid suppression.
- General Heterocyclic Fluorination
  - Title: Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.
  - Source: Wiley Online Library
  - Context: Comprehensive review of synthesis methods including Selectfluor and NFSi applications

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